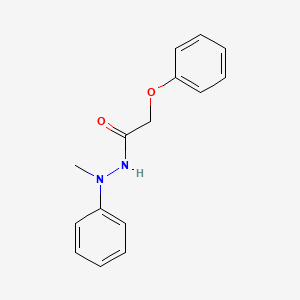
N'-methyl-2-phenoxy-N'-phenylacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-methyl-2-phenoxy-N’-phenylacetohydrazide: is an organic compound with the molecular formula C15H16N2O2 It is a derivative of phenylacetohydrazide and is characterized by the presence of a phenoxy group and a phenyl group attached to the hydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N’-methyl-2-phenoxy-N’-phenylacetohydrazide typically involves the reaction of phenylacetic acid hydrazide with methyl iodide and phenol under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with a base to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of N’-methyl-2-phenoxy-N’-phenylacetohydrazide may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using techniques like column chromatography to obtain the desired product.
化学反応の分析
Types of Reactions: N’-methyl-2-phenoxy-N’-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.
Substitution: The phenoxy and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles under conditions such as acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetohydrazide oxides, while reduction can produce hydrazine derivatives.
科学的研究の応用
Chemistry: N’-methyl-2-phenoxy-N’-phenylacetohydrazide is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for further investigation in drug development.
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the context of its enzyme inhibitory properties. It may have applications in the treatment of diseases where enzyme inhibition is a viable strategy.
Industry: In the industrial sector, N’-methyl-2-phenoxy-N’-phenylacetohydrazide is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and other fine chemicals.
作用機序
The mechanism by which N’-methyl-2-phenoxy-N’-phenylacetohydrazide exerts its effects involves the interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
類似化合物との比較
2-Phenylacetohydrazide: A simpler analog without the phenoxy and methyl groups.
Phenoxyacetohydrazide Schiff Bases: Compounds with similar structural features but different functional groups.
Uniqueness: N’-methyl-2-phenoxy-N’-phenylacetohydrazide is unique due to the presence of both phenoxy and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
特性
分子式 |
C15H16N2O2 |
|---|---|
分子量 |
256.30 g/mol |
IUPAC名 |
N'-methyl-2-phenoxy-N'-phenylacetohydrazide |
InChI |
InChI=1S/C15H16N2O2/c1-17(13-8-4-2-5-9-13)16-15(18)12-19-14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,16,18) |
InChIキー |
MEJUYEXIUGNQNF-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1)NC(=O)COC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















